molecular formula CH4NNaO2S B1324438 Sodium aminomethanesulphinate CAS No. 84195-73-3

Sodium aminomethanesulphinate

Cat. No.: B1324438
CAS No.: 84195-73-3
M. Wt: 117.11 g/mol
InChI Key: NJOYSONZACYNBD-UHFFFAOYSA-M
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Description

Sodium aminomethanesulphinate is an organosulfur compound with the molecular formula CH4NNaO2S. It is a sodium salt of aminomethanesulphinic acid and is known for its versatile applications in organic synthesis and industrial processes. This compound is particularly valued for its role as a sulfonylating, sulfenylating, and sulfinylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aminomethanesulphinate can be synthesized through the reaction of aminomethanesulphinic acid with sodium hydroxide. The reaction typically involves dissolving aminomethanesulphinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Sodium aminomethanesulphinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Amines, alcohols, and halides.

Major Products:

    Sulfonic acids: Formed through oxidation.

    Thiols: Formed through reduction.

    Sulfonamides: Formed through substitution reactions with amines.

Scientific Research Applications

Sodium aminomethanesulphinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.

    Biology: Employed in biochemical studies to modify proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium aminomethanesulphinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of sulfonyl radicals, which can initiate ring-closing reactions and multicomponent reactions.

Comparison with Similar Compounds

  • Sodium methanesulphinate
  • Sodium ethanesulphinate
  • Sodium benzenesulphinate

Comparison: Sodium aminomethanesulphinate is unique due to its aminomethyl group, which imparts distinct reactivity compared to other sulfinates. For instance, sodium methanesulphinate lacks the amino group, making it less versatile in nucleophilic substitution reactions. Sodium benzenesulphinate, on the other hand, has a benzene ring, which influences its reactivity and applications differently.

Properties

IUPAC Name

sodium;aminomethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYSONZACYNBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233106
Record name Sodium aminomethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84195-73-3
Record name Sodium aminomethanesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminomethanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium aminomethanesulphinate
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